8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazolyl group attached to the purine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with an appropriate purine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate: A similar compound used as a ligand in coordination chemistry.
2,6-bis(3,5-dimethylpyrazolyl)pyridine: Another pyrazolyl derivative with applications in catalysis and material science.
Uniqueness
8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-6-19-10-11(17(4)14(22)18(5)12(10)21)15-13(19)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTOYAZLGNHYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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